6-Demethoxycleomiscosin A

説明

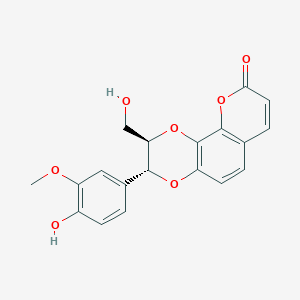

6-Demethoxycleomiscosin A is a natural compound with the molecular formula C19H16O7 and a molecular weight of 356.33 g/mol . It is a type of lignan, a class of compounds known for their diverse range of biological activities . This compound is derived from the herbs of Buxus sinica .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C19H16O7 . The compound is a type of lignan, which are a group of compounds known for their complex structures .Physical And Chemical Properties Analysis

This compound is a powder in its physical state . It has a molecular weight of 356.33 g/mol . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学的研究の応用

RNA Demethylation and Cellular Processes:

- ALKBH5, a mammalian RNA demethylase, can reverse N(6)-methyladenosine (m(6)A) in mRNA, impacting RNA metabolism and various cellular processes, including mRNA export and the assembly of mRNA processing factors in nuclear speckles. This demethylation activity is linked to fertility issues in male mice, with altered expression of numerous spermatogenesis-related mRNAs (Zheng et al., 2013).

Antioxidant Activity Analysis:

- Various analytical methods, including those based on hydrogen atom transfer and electron transfer, are used to determine antioxidant activity in fields ranging from food engineering to medicine. These methods involve spectrophotometry and can be applied to analyze the antioxidant capacity of complex samples, potentially including 6-Demethoxycleomiscosin A (Munteanu & Apetrei, 2021).

Epigenetic Treatment of Malignancies:

- DNA demethylating agents play a critical role in treating hematopoietic malignancies. These agents, like azanucleosides, target cancer cells by reactivating genes that are specifically hypermethylated in cancer. This has led to encouraging response rates in conditions like myelodysplasia (Claus et al., 2005).

Gene Regulation and DNA Methylation:

- Studies on DNA methylation inhibitors, like 5-aza-2′-deoxycytidine, reveal that DNA demethylation can induce changes in nucleosome occupancy, a key determinant of gene expression. This has implications for understanding the epigenetic regulation of the mammalian transcriptome and can be relevant in studying the effects of this compound on gene expression (Pandiyan et al., 2013).

Molecular Mechanisms in Cancer:

- The epigenetic regulation involving demethylation plays a significant role in various cancers. For instance, ALKBH5, a demethylase, suppresses tumor progression in osteosarcoma by affecting RNA modifications and signaling pathways. Understanding such mechanisms can provide insights into the potential role of this compound in cancer research (Yuan et al., 2021).

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQBUENVXULSQS-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。